![molecular formula C11H16O4S B2956463 5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-60-7](/img/structure/B2956463.png)
5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
The compound “5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a tert-butylsulfanyl group, which is a sulfur-containing group attached to a tert-butyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butylsulfinyl chloride, a related compound, can be synthesized using tert-butylmagnesium chloride as the starting material . This might provide some insight into potential synthesis routes for the compound .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, a related compound, 5-(tert-butylsulfanyl)-2-methyl-4-oxopentanoic acid, contains a total of 31 bonds, including 13 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 carboxylic acid, 1 ketone, 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, tert-butylsulfinamides, which are related to the tert-butylsulfanyl group in the compound, are known to undergo various reactions. They can react with primary and secondary amines to form tert-butylsulfinamides, which upon oxidation form base stable tert-butylsulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, a related compound, tert-butylsulfinyl chloride, has a refractive index of 1.4830, a boiling point of 53-54 °C at 19 mmHg, and a density of 1.135 g/mL at 25 °C .Scientific Research Applications
Functionalization and Structural Properties
Functionalization of methylsulfanylmethylene Meldrum's acid derivatives, including "5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione," has been demonstrated to result in the lengthening of the C-S bond and the adoption of a boat conformation by the Meldrum's acid heterocycle. This structural modification is significant for understanding the chemical behavior and potential applications of these compounds in various fields, such as material science and organic synthesis (Gould et al., 1998).
Synthesis and Reaction Pathways
Another study focuses on the synthesis and reactions of "5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione," a related derivative. The research highlights the compound's ability to undergo various reactions, providing sulfoxide derivatives and demonstrating the versatility of such compounds in synthetic chemistry. This highlights the potential for creating a range of functional materials and intermediates for further chemical transformations (Al-Sheikh et al., 2009).
Supramolecular Structures
Investigations into the supramolecular structures of related dioxane derivatives reveal insights into their crystallization behavior and intermolecular interactions. These findings are crucial for the development of new materials with specific properties, including pharmaceuticals, polymers, and nanomaterials (Low et al., 2002).
Antimicrobial Applications
Research into the antimicrobial activity of novel derivatives carrying the dioxane moiety indicates potential applications in developing new antibacterial and antifungal agents. Such compounds have shown promising results against a range of microorganisms, suggesting their utility in medical and pharmaceutical fields (Ghorab et al., 2017).
Catalysis and Green Chemistry
Studies on the synthesis of alkenyl derivatives via environmentally friendly methods highlight the role of dioxane derivatives in promoting sustainable chemical processes. The use of solvent-free conditions and green catalysts in these reactions aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (Lin et al., 2013).
Future Directions
properties
IUPAC Name |
5-(tert-butylsulfanylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-10(2,3)16-6-7-8(12)14-11(4,5)15-9(7)13/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXLVDUTJGOMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC(C)(C)C)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
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